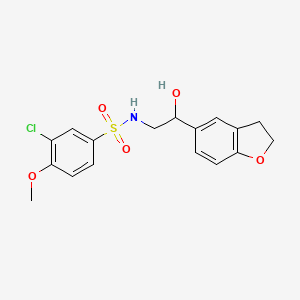
3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chloro-substituted benzene ring, a dihydrobenzofuran moiety, and a sulfonamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an epoxide under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the design of enzyme inhibitors or activators.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide group is a common motif in many drugs, suggesting possible uses in the development of new therapeutic agents.
Industry
In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be harnessed in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The chloro and methoxy groups may enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-benzenesulfonamide
- 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-benzenesulfonamide
- 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide
Uniqueness
The unique combination of a chloro-substituted benzene ring, a dihydrobenzofuran moiety, and a sulfonamide group distinguishes 3-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide from its analogs. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-23-17-5-3-13(9-14(17)18)25(21,22)19-10-15(20)11-2-4-16-12(8-11)6-7-24-16/h2-5,8-9,15,19-20H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHCTGYLHJWFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
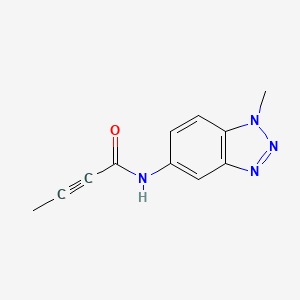
![3-[(2-Cyanophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2617544.png)
![4,6-Bis[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2617545.png)
![2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)
![Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B2617548.png)
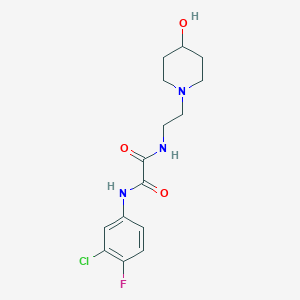
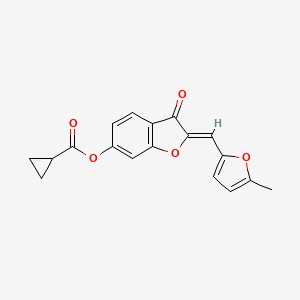
![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2617552.png)

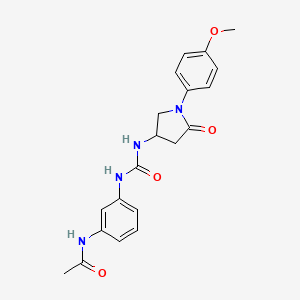
![6-[(4-chlorophenyl)sulfanyl]-4-(prop-2-en-1-ylsulfanyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B2617555.png)
![N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2617558.png)
![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2617560.png)
